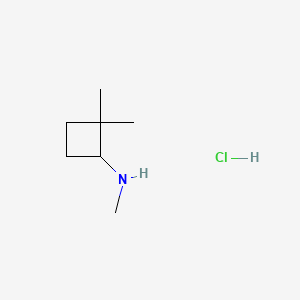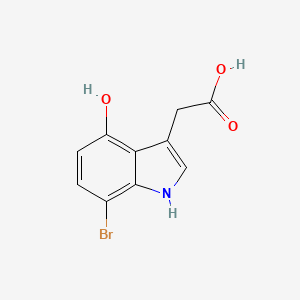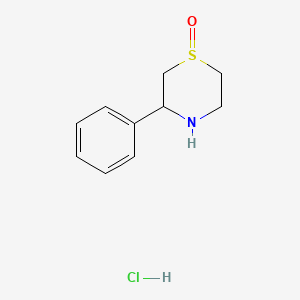
N,2,2-trimethylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of cyclobutane, featuring a trimethyl substitution at the 2-position and an amine group at the 1-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylcyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanone followed by reductive amination. The process begins with the formation of 2,2-dimethylcyclobutanone, which is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, imines, and other nitrogen-containing compounds.
Scientific Research Applications
N,2,2-trimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,2,2-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethylcyclobutan-1-amine hydrochloride
- 1,2,2-trimethylcyclobutan-1-amine hydrochloride
- N,3,3-trimethylcyclobutan-1-amine hydrochloride
Uniqueness
N,2,2-trimethylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications and research contexts .
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
N,2,2-trimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-4-6(7)8-3;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
MFHZVPHQGHYEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)


amine dihydrochloride](/img/structure/B13469132.png)







![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)

